N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBHRZBGGHBDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo and triazolo scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, cdk2, and inhibit its activity. This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
Therefore, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The result of the compound’s action could be significant inhibition of cell growth. Similar compounds have shown superior cytotoxic activities against various cell lines. For instance, they have demonstrated potent inhibitory activity with IC50 values in the nanomolar range against MCF-7 and HCT-116 cell lines.
Biochemical Analysis
Biochemical Properties
The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide plays a significant role in biochemical reactions. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazole compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that the compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, which suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function. Information on the compound’s stability and degradation over time would be valuable for understanding its temporal effects.
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity based on diverse research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It has a molecular weight of 331.37 g/mol and features a complex arrangement that includes a pyrrolidine moiety and a triazolo-pyridazine structure.
Research indicates that compounds similar to this compound often interact with various protein kinases, particularly those involved in cancer and inflammatory pathways. For instance, the compound shows potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in tumor progression and fibrosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of ALK5 : The compound exhibits IC50 values in the low micromolar range against ALK5, indicating strong inhibitory effects that could be leveraged for cancer therapy .
Antimicrobial Properties
Research has also focused on the antimicrobial activity of similar triazole compounds. For example, a study on related triazolo compounds demonstrated significant antibacterial effects against various pathogens .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|
| ALK5 Inhibition | TGF-β type I receptor | 0.013 | |
| Antibacterial | Various pathogens | Varies | |
| Cytokine Inhibition | IL-1β production | 28% - 94% |
Detailed Research Findings
- ALK5 Inhibition : In vitro studies show that this compound has shown potent inhibition against ALK5 with an IC50 value of 0.013 μM , suggesting its potential as a therapeutic agent in cancer treatment .
- Cytokine Production : A series of imidazole derivatives were evaluated for their ability to inhibit cytokine production in stimulated human cells. The results indicated that certain derivatives achieved up to 94% inhibition of IL-1β production at concentrations around 10 μM .
- Antimicrobial Activity : Related compounds have demonstrated promising antibacterial properties against various strains, which highlights the potential for developing new antimicrobial agents based on the imidazole and triazole scaffolds .
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances biological activity.
- Triazolo-Pyridazine Core : This heterocyclic structure is known for various pharmacological properties.
- Imidazole Moiety : Often associated with biological activity, particularly in drug design.
Pharmacological Applications
This compound has been studied for its potential in treating various diseases due to its diverse biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles and imidazoles have shown effectiveness against various bacterial strains. The unique combination of the imidazole and triazole structures in this compound may contribute to its enhanced antimicrobial efficacy .
Anticancer Potential
The imidazole derivatives have been reported to possess anticancer properties. Studies have shown that compounds with similar heterocyclic structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific interactions of this compound with cancer-related proteins could be a focus for future research.
Anti-inflammatory Effects
Compounds containing imidazole and triazole groups have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation .
Synthetic Approaches
The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide typically involves multi-step synthetic routes. Common methods include:
- Multi-step Synthesis : Involves the sequential formation of the pyrrolidine ring and the introduction of the triazole and imidazole moieties.
- Functional Group Modifications : These are crucial for optimizing biological activity and enhancing solubility.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, pyridazine derivatives can be functionalized with triazole rings using stepwise alkylation and cyclization under controlled temperatures (80–120°C) in solvents like ethanol or dichloroethane. Catalysts such as p-toluenesulfonic acid (p-TSA) may accelerate ring closure .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substitution patterns and confirming the integration of pyrrolidine and imidazole groups. For instance, imidazole protons typically appear as singlets near δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₈N₈O) and detects isotopic patterns .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (e.g., carboxamide) .
Q. How can researchers optimize reaction yields during multi-step synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions in ethanol improve cyclization efficiency .
- Catalysis : Use of K₂CO₃ or NaH as bases facilitates nucleophilic substitutions, particularly for methylene bridge formation between triazolo-pyridazine and imidazole moieties .
Advanced Research Questions
Q. What methodologies resolve contradictory biological activity data across structural analogs?
Contradictions in bioactivity (e.g., kinase inhibition vs. off-target effects) require:
- Dose-Response Studies : Establish IC₅₀ values under standardized assays (e.g., ATP-binding assays for kinase targets) .
- Metabolic Stability Tests : Liver microsome assays (human/rat) identify if discrepancies arise from rapid degradation .
- Structural Overlays : Compare X-ray crystallography or docking poses of analogs to assess binding mode variations .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., pyrrolidine vs. piperidine) with activity data to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration to exclude nonviable analogs early .
Q. What experimental designs minimize variability in pharmacological profiling?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial matrices) to test interactions between variables like pH, temperature, and catalyst concentration .
- Positive/Negative Controls : Include reference compounds (e.g., imatinib for kinase assays) to normalize inter-assay variability .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step between triazolo-pyridazine and imidazole units?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 70% → 85% under 100°C, 300 MHz) .
- Protecting Groups : Temporarily protect reactive sites (e.g., imidazole NH with Boc groups) to prevent side reactions .
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm compound-target binding by monitoring protein thermal stability shifts .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions in live cells using engineered biosensors .
Key Takeaways
- Synthesis : Prioritize microwave-assisted and protecting-group strategies for efficiency.
- Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation.
- Biological Analysis : Use CETSA and BRET to resolve activity contradictions.
- Computational Aids : Leverage QSAR and MD simulations for rational design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
